Acrivastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Histamine Signaling Pathways

Acrivastine works by blocking histamine receptors, specifically H1 receptors. Histamine is a key molecule involved in the allergic response, and studying how acrivastine affects these receptors can provide insights into histamine signaling pathways. Researchers can use acrivastine to investigate how histamine triggers allergic symptoms like inflammation, itching, and runny nose []. This knowledge can be valuable in developing new and more targeted antihistamines or treatments for allergies.

Investigating Mast Cell Function

Mast cells are immune cells that store and release histamine during allergic reactions. Acrivastine's ability to block histamine receptors can be used to study mast cell function. Researchers can observe how mast cells behave in the presence and absence of acrivastine, providing information on their role in allergic responses and potentially other inflammatory conditions [].

Studying Non-Allergic Applications

While primarily used for allergies, some research suggests acrivastine might have applications beyond allergic reactions. Studies have explored its potential use in managing conditions like vertigo and atopic dermatitis (eczema) due to its possible anti-inflammatory properties [, ]. These are early-stage investigations, and more research is needed to confirm these potential benefits.

Acrivastine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis, commonly known as hay fever. It functions as a histamine H1 receptor antagonist, effectively blocking the action of histamine, a chemical responsible for allergy symptoms such as itching, sneezing, and runny nose . Acrivastine is marketed under various brand names, including Benadryl Allergy Relief in the UK and Semprex-D in the United States, where it is often combined with pseudoephedrine, a decongestant .

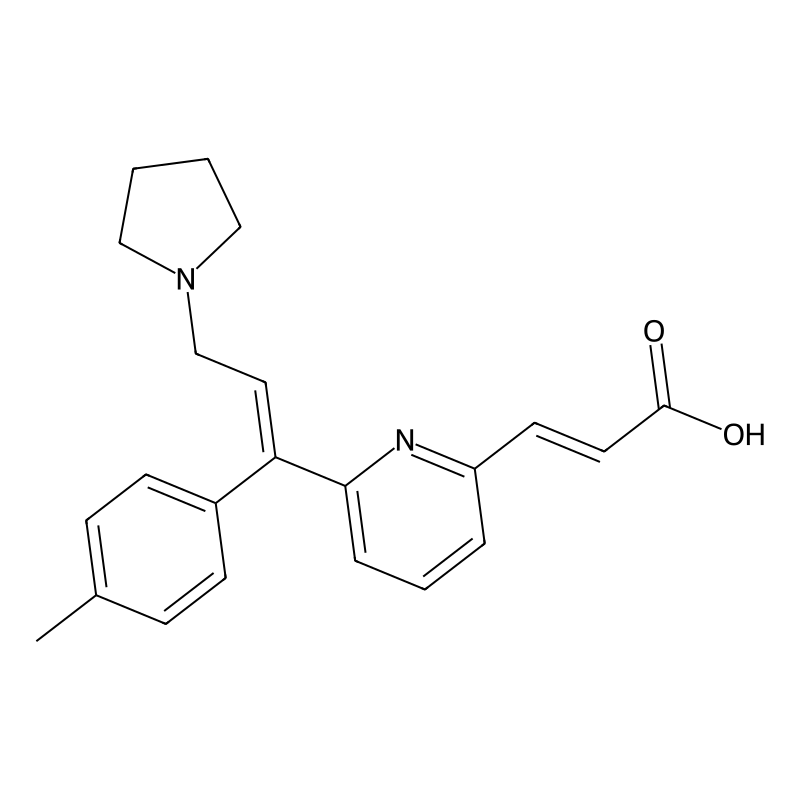

The chemical formula of acrivastine is C22H24N2O2, with a molar mass of approximately 348.44 g/mol . Although classified as a non-sedating antihistamine, some users may experience mild drowsiness, particularly at higher doses .

Acrivastine primarily engages in chemical interactions that inhibit the binding of histamine to H1 receptors. This mechanism prevents the physiological responses typically triggered by histamine release during allergic reactions. The compound's structure allows it to effectively compete with histamine for receptor sites, thus mitigating symptoms associated with allergies .

In terms of metabolic reactions, acrivastine is predominantly eliminated through renal pathways, with approximately 84% of the administered dose recovered in urine within 72 hours . The drug exhibits a half-life ranging from 1.5 to 3.5 hours depending on dosage and individual metabolism .

Acrivastine's primary biological activity lies in its role as an H1 receptor antagonist. By blocking these receptors, it alleviates symptoms associated with allergic responses such as:

- Pruritus (itching)

- Vasodilation (widening of blood vessels)

- Hypotension (low blood pressure)

- Bronchoconstriction (narrowing of airways)

Research indicates that acrivastine has a lower propensity to cause sedation compared to first-generation antihistamines like diphenhydramine, making it preferable for individuals who require relief without significant drowsiness .

The synthesis of acrivastine involves multi-step organic reactions starting from triprolidine or related precursors. The general synthetic pathway includes:

- Formation of the Core Structure: Utilizing triprolidine as the base molecule.

- Modification of Functional Groups: Introducing specific side chains and functional groups to enhance receptor binding and efficacy.

- Purification: Employing techniques such as crystallization or chromatography to isolate the final compound.

Acrivastine is primarily indicated for:

- Treatment of allergic rhinitis (hay fever)

- Management of chronic urticaria (hives)

- Alleviation of symptoms associated with other allergic conditions

The combination product Semprex-D also addresses nasal congestion due to its pseudoephedrine component, making it suitable for comprehensive allergy symptom management .

Acrivastine may interact with various medications, influencing its pharmacokinetics and efficacy. Notable interactions include:

- Abacavir: May decrease excretion rates leading to increased serum levels of acrivastine.

- Acetaminophen: Similar effects on excretion rates.

- Acetazolamide: May increase excretion rates resulting in lower serum levels and potentially reduced efficacy.

These interactions necessitate careful monitoring when acrivastine is co-administered with other drugs to avoid adverse effects or diminished therapeutic outcomes .

Acrivastine shares similarities with several other antihistamines but also exhibits unique characteristics:

| Compound Name | Type | Dosage Frequency | Sedation Potential | Unique Features |

|---|---|---|---|---|

| Cetirizine | Second-generation | Once daily | Low | Longer-lasting effects |

| Loratadine | Second-generation | Once daily | Low | Non-sedating; longer half-life |

| Diphenhydramine | First-generation | As needed | High | Sedating; effective for severe allergies |

| Fexofenadine | Second-generation | Once daily | Low | Does not cross blood-brain barrier |

Acrivastine's requirement for multiple daily doses (up to three times) distinguishes it from many other second-generation antihistamines that typically require only once-daily administration. This dosing schedule may limit its appeal compared to alternatives like cetirizine or loratadine .

The copper(I)-catalyzed oxidation reaction serves as a fundamental transformation in acrivastine synthesis, particularly in the formation of key intermediates containing the pyridine core structure. Recent advances in copper catalysis have demonstrated significant advantages over traditional two-electron oxidation reactions mediated by palladium or other noble metals [3]. The copper-catalyzed aerobic oxidations of organic molecules offer enhanced selectivity and cost-effectiveness, making them particularly suitable for industrial pharmaceutical manufacturing.

In the context of acrivastine synthesis, copper(I) catalysts facilitate the oxidative coupling reactions essential for constructing the complex molecular framework. The mechanism typically involves a two-stage oxidase-style process where two equivalents of copper(II) promote oxidative coupling in the first stage, followed by aerobic oxidation of copper(I) to copper(II) in the second stage [3]. This catalytic cycle enables the formation of carbon-carbon bonds between aryl components and heterocyclic substrates, which is crucial for assembling the acrivastine structure.

The copper(I)-catalyzed processes demonstrate particular efficacy in the benzylic oxidation of aryl-heteroaryl compounds. Studies have shown that base metal-catalyzed benzylic oxidation using copper catalysts and molecular oxygen as the stoichiometric oxidant can efficiently convert methylpyridine derivatives to the corresponding ketones [4]. This transformation is directly relevant to acrivastine synthesis, where the pyridine ring system requires specific functionalization patterns.

The kinetic studies of copper-catalyzed oxidations reveal that the turnover-limiting step typically involves transmetalation of the aryl group from the substrate to copper [3]. The catalyst resting state consists of copper(II) species with appropriate ligands, and EPR analysis confirms the electronic environment of the active catalytic species. Temperature optimization is critical, with reaction rates increasing significantly at elevated temperatures, often requiring 100°C for optimal yields [5].

Process-Related Impurities: Identification and Control Strategies

The identification and control of process-related impurities in acrivastine manufacturing represents a critical aspect of pharmaceutical quality assurance. Comprehensive studies have identified multiple impurity classes that arise during synthesis, requiring sophisticated analytical methods for detection and quantification [6] [7].

Four major process-related impurities (designated as Imp-I through Imp-IV) have been detected in laboratory batches of acrivastine at levels ranging from 0.03% to 0.12% [6]. Three of these impurities were previously known, while one (Imp-IV) was identified as a novel process-related contaminant. The structural characterization of these impurities has been accomplished through liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) analysis combined with nuclear magnetic resonance spectroscopy.

The most significant unknown impurity, Imp-IV, has been structurally characterized as 1-[(2E)-3-(4-methylphenyl)-3-{6-[(1E)-3-oxobut-1-en-1-yl]pyridin-2-yl}prop-2-en-1-yl]pyrrolidin-1-ium-1-olate [6]. This compound represents a pyrrolidine N-oxide derivative that forms through oxidative processes during synthesis. Its formation mechanism involves the oxidation of the pyrrolidine nitrogen center under specific reaction conditions.

Forced degradation studies have revealed additional degradation pathways that produce impurities Imp-V and Imp-VI under oxidative and photolytic conditions [6]. Imp-V has been identified as 1-{[3-(4-methylphenyl)-3-{6-[(1E)-3-oxobut-1-en-1-yl]pyridin-2-yl}oxiran-2-yl]methyl}pyrrolidin-1-ium-1-olate, while Imp-VI corresponds to 2-[2-(4-methylphenyl)-3-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]oxiran-2-yl]-6-[(1E)-3-oxobut-1-en-1-yl]pyridin-1-ium-1-olate. These structures indicate epoxide formation coupled with pyrrolidine N-oxide generation.

Control strategies for process-related impurities involve multiple analytical approaches. High-performance liquid chromatography (HPLC) methods using Phenomenex Gemini C-18 columns (250×4.6mm, particle size 5μm) with mobile phases composed of sodium dihydrogen phosphate (10mM) and methanol have been developed and validated [6] [7]. The analytical methods demonstrate excellent specificity, linearity, precision, accuracy, and sensitivity for impurity detection at the required regulatory levels.

Photodegradation studies have identified additional impurities that form under ultraviolet exposure conditions. Four new photodegradation impurities have been isolated and structurally characterized using preparative HPLC combined with preparative thin-layer chromatography [8]. The isolation strategy employs reversed-phase columns with volatile acid addition in the mobile phase, followed by silica gel chromatography with alkaline addition. These methods achieve purification of impurities to greater than 95% purity after two or three chromatographic runs.

Scale-Up Challenges in Industrial Production

The scale-up of acrivastine manufacturing from laboratory to industrial production presents numerous technical challenges that must be addressed to ensure consistent product quality and economic viability. These challenges encompass reaction engineering considerations, process optimization, and quality control implementation at commercial scales.

One of the primary scale-up challenges involves the management of heterogeneous catalytic processes, particularly those involving copper-catalyzed oxidations. The mass transfer limitations inherent in gas-liquid-solid systems become more pronounced at larger scales, affecting both reaction rates and selectivity [9]. The oxygen solubility in organic solvents presents particular difficulties, as most pharmaceutical synthesis solvents exhibit low oxygen solubility, which can limit reaction rates and affect product consistency.

Heat management represents another critical scale-up consideration for acrivastine production. Copper-catalyzed oxidation reactions are typically exothermic, and the heat generation becomes increasingly difficult to control as reaction volumes increase. Industrial reactors must be equipped with adequate heat removal capacity to maintain optimal reaction temperatures, typically in the range of 100-120°C for maximum catalytic efficiency [5]. Temperature control is particularly crucial for maintaining the stereoselectivity required for acrivastine synthesis.

The flammability concerns associated with oxygen-organic vapor mixtures create additional safety challenges in industrial settings [9]. Commercial production requires comprehensive safety protocols and specialized equipment designed to handle potentially explosive atmospheres. This includes the implementation of inert atmosphere purging systems, explosion-proof electrical equipment, and continuous monitoring of oxygen concentrations.

Process analytical technology (PAT) implementation becomes essential at industrial scales to ensure consistent product quality. Real-time monitoring of critical process parameters, including temperature, pressure, oxygen concentration, and reaction progress, requires sophisticated analytical instrumentation. HPLC methods with rapid analysis times, such as those using monolithic stationary phases with elution times of approximately 2 minutes, are particularly valuable for process monitoring [10] [11].

Solvent recovery and recycling systems must be integrated into industrial processes to ensure economic viability and environmental compliance. The organic solvents used in acrivastine synthesis, including acetonitrile, methanol, and various aromatic solvents, represent significant raw material costs that must be minimized through efficient recovery processes.

The scalability of purification processes presents additional challenges, particularly for the removal of process-related impurities. Industrial-scale chromatographic separations require careful consideration of column loading, solvent consumption, and throughput requirements. Alternative purification strategies, such as crystallization-based separations and liquid-liquid extraction systems, may be necessary to achieve the required purity specifications at commercial scales.

Quality control systems must be adapted to handle the increased sample throughput required for industrial production. Validated analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with lower limits of quantitation of 1.52 ng/mL for acrivastine provide the sensitivity required for trace impurity detection [12]. These methods must be implemented with appropriate sample preparation automation and data management systems to support commercial manufacturing operations.

The implementation of continuous manufacturing processes, as opposed to traditional batch processing, represents an emerging approach to address some scale-up challenges. Continuous flow systems can provide improved heat and mass transfer characteristics, enhanced safety through reduced inventory of hazardous materials, and more consistent product quality through steady-state operation. However, the adaptation of acrivastine synthesis to continuous processing requires careful consideration of residence time distributions, mixing efficiency, and process control strategies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX18 - Acrivastine

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Other CAS

Absorption Distribution and Excretion

A mass balance study in 7 healthy volunteers showed that acrivastine is primarily eliminated by the kidneys. Over a 72-hour collection period, about 84% of the administered total radioactivity was recovered in urine and about 13% in feces, for a combined recovery of about 97%.

0.46 ± 0.05 L/kg

2.9 ± 0.7 mL/min/kg

Wikipedia

Biological Half Life

Use Classification

Dates

2: Bojkowski CJ, Gibbs TG, Hellstern KH, Major EW, Mullinger B. Acrivastine in allergic rhinitis: a review of clinical experience. J Int Med Res. 1989;17 Suppl 2:54B-68B. Review. PubMed PMID: 2570003.

3: Ballmer-Weber BK, Gex-Collet C, Wüthrich B. Inhibition of histamine or allergen-induced wheals by a single dose of acrivastine, fexofenadine or cetirizine. J Investig Allergol Clin Immunol. 1999 Nov-Dec;9(6):351-5. PubMed PMID: 10664928.

4: Davadra PM, Dabhi B, Singh MK, Jain MR, Joshi HS, Bapodra AH. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality. 2011 Nov;23(10):955-60. doi: 10.1002/chir.21022. Epub 2011 Sep 26. PubMed PMID: 21953883.

5: He JC, Feng EF, Liu M, Li HL, Tian M, Zhang Q, Dong LC, Xu GL. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma and its application in pharmacokinetics. Arzneimittelforschung. 2012 Oct;62(10):449-56. doi: 10.1055/s-0032-1314877. Epub 2012 Aug 30. PubMed PMID: 22936420.

6: Gibbs TG, McDonnell KA, Stokes T, Graham AA. Acrivastine in two doses compared with placebo in a multicentre, parallel group study for the treatment of seasonal allergic rhinitis. Br J Clin Pract. 1989 Jan;43(1):11-4. PubMed PMID: 2574054.

7: Gouda AA, Hashem H, Jira T. Development and validation of a rapid stability indicating HPLC-method using monolithic stationary phase and two spectrophotometric methods for determination of antihistaminic acrivastine in capsules. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Sep 15;130:480-7. doi: 10.1016/j.saa.2014.04.015. Epub 2014 Apr 18. PubMed PMID: 24813276.

8: Gervais P, Bruttman G, Pedrali P, Charpin J, Michel FB, Grilliat JP. French multicentre double-blind study to evaluate the efficacy and safety of acrivastine as compared with terfenadine in seasonal allergic rhinitis. J Int Med Res. 1989;17 Suppl 2:47B-53B. PubMed PMID: 2570002.

9: Fernández Torres R, Callejón Mochón M, Jiménez Sánchez JC, Bello López MA, Guiraúm Perez A. Electrochemical behaviour and determination of acrivastine in pharmaceuticals and human urine. J Pharm Biomed Anal. 2002 Nov 7;30(4):1215-22. PubMed PMID: 12408912.

10: McNulty MJ, Deal DL, Nelson FR, Weller S, Chandrasurin P, Shockcor J, Findlay JW. Disposition of acrivastine in the male beagle dog. Drug Metab Dispos. 1992 Sep-Oct;20(5):679-87. PubMed PMID: 1358572.

11: Balasubramanian R, Klein KB, Pittman AW, Liao SH, Findlay JW, Frosolono MF. Pharmacokinetics of acrivastine after oral and colonic administration. J Clin Pharmacol. 1989 May;29(5):444-7. PubMed PMID: 2567739.

12: Lang DG, Wang CM, Wenger TL. Terfenadine alters action potentials in isolated canine Purkinje fibers more than acrivastine. J Cardiovasc Pharmacol. 1993 Sep;22(3):438-42. PubMed PMID: 7504135.

13: Cohen AF, Hamilton MJ, Peck AW. The effects of acrivastine (BW825C), diphenhydramine and terfenadine in combination with alcohol on human CNS performance. Eur J Clin Pharmacol. 1987;32(3):279-88. PubMed PMID: 2885203.

14: Ramaekers JG, O'Hanlon JF. Acrivastine, terfenadine and diphenhydramine effects on driving performance as a function of dose and time after dosing. Eur J Clin Pharmacol. 1994;47(3):261-6. PubMed PMID: 7867679.

15: Petersen LJ, Bindslev-Jensen C, Poulsen LK, Malling HJ. Time of onset of action of acrivastine in the skin of pollen-allergic subjects. A double-blind, randomized, placebo-controlled comparative study. Allergy. 1994 Jan;49(1):27-30. PubMed PMID: 7911009.

16: Rolan PE, Adams J, Posner J. Comparison of the onset of H1-antagonism with acrivastine and terfenadine by histamine bronchial challenge in volunteers. J Int Med Res. 1989;17 Suppl 2:35B-39B. PubMed PMID: 2570000.

17: Leyh F, Harvey SG, Gibson JR, Manna VK. A comparison of acrivastine versus clemastine and placebo in the treatment of patients with chronic idiopathic urticaria. J Int Med Res. 1989;17 Suppl 2:22B-24B. PubMed PMID: 2569997.

18: Dockhorn RJ, Williams BO, Sanders RL. Efficacy of acrivastine with pseudoephedrine in treatment of allergic rhinitis due to ragweed. Ann Allergy Asthma Immunol. 1996 Feb;76(2):204-8. PubMed PMID: 8595542.

19: Nielsen L, Johnsen CR, Bindslev-Jensen C, Poulsen LK. Efficacy of acrivastine in the treatment of allergic rhinitis during natural pollen exposure: onset of action. Allergy. 1994 Sep;49(8):630-6. PubMed PMID: 7653742.

20: Lahti A, Haapaniemi T. Initiation of the effects of acrivastine and cetirizine on histamine-induced wheals and itch in human skin. Acta Derm Venereol. 1993 Oct;73(5):350-1. PubMed PMID: 7904400.